molecular formula C13H22O4 B12573749 2-Ethyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol CAS No. 188859-82-7

2-Ethyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol

Cat. No.: B12573749
CAS No.: 188859-82-7
M. Wt: 242.31 g/mol
InChI Key: SMKKMEDRUDJVHO-UHFFFAOYSA-N
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Description

2-Ethyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol is an organic compound that features a furan ring, a propoxy group, and a propane-1,3-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol typically involves the following steps:

    Formation of the furan-2-yl propoxy group: This can be achieved by reacting furan-2-yl methanol with propyl bromide in the presence of a base such as potassium carbonate.

    Attachment to the propane-1,3-diol backbone: The furan-2-yl propoxy group is then reacted with 2-ethylpropane-1,3-diol under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.

    Substitution: The hydroxyl groups on the propane-1,3-diol backbone can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and acid chlorides in the presence of a base.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted diols and ethers.

Scientific Research Applications

2-Ethyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.

    Industry: Used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The furan ring and diol groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol: Similar structure but with a methyl group instead of an ethyl group.

    2-Ethyl-2-{[1-(thiophen-2-yl)propoxy]methyl}propane-1,3-diol: Similar structure but with a thiophene ring instead of a furan ring.

    2-Ethyl-2-{[1-(pyridin-2-yl)propoxy]methyl}propane-1,3-diol: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

2-Ethyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

188859-82-7

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

2-ethyl-2-[1-(furan-2-yl)propoxymethyl]propane-1,3-diol

InChI

InChI=1S/C13H22O4/c1-3-11(12-6-5-7-16-12)17-10-13(4-2,8-14)9-15/h5-7,11,14-15H,3-4,8-10H2,1-2H3

InChI Key

SMKKMEDRUDJVHO-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CO1)OCC(CC)(CO)CO

Origin of Product

United States

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